2-Allyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Description
Early Discoveries in Boronic Acid Stabilization via Diethanolamine Condensation
The foundation of dioxazaborocane chemistry lies in mid-20th-century efforts to stabilize boronic acids, which are prone to hydrolysis and oligomerization. In the 1950s, researchers discovered that boronic acids could form stable adducts through condensation with diethanolamine derivatives, yielding six-membered dioxazaborocane rings. This reaction, exemplified by the interaction of phenylboronic acid with diethanolamine, produced a thermally stable crystalline solid with the formula $$ \text{C}{10}\text{H}{14}\text{BNO}_2 $$. The condensation mechanism involves the nucleophilic attack of diethanolamine’s hydroxyl and amine groups on the electrophilic boron center, followed by dehydration (Figure 1).
Early applications focused on isolating and characterizing boronic acids for analytical purposes. For instance, the dioxazaborocane derived from 3,5-dimethylphenylboronic acid and N-butyl diethanolamine exhibited a melting point of 112–114°C and distinct $$ ^1\text{H} $$-NMR signals at δ 7.61 ppm (aromatic protons) and δ 3.02 ppm (methylene groups adjacent to nitrogen). These adducts provided a practical solution for handling reactive boronic intermediates in synthetic workflows.
Table 1: Representative Early Dioxazaborocanes and Their Properties
Emergence of 1,3,6,2-Dioxazaborocane Scaffolds in Modern Organoboron Chemistry
The 1,3,6,2-dioxazaborocane scaffold gained prominence in the 21st century as a versatile platform for organoboron chemistry. Unlike traditional boronic esters, which suffer from limited hydrolytic stability, dioxazaborocanes exhibit enhanced resistance to moisture due to their rigid bicyclic structure. This stability arises from the chelation effect of the diethanolamine backbone, which coordinates boron via two oxygen and one nitrogen atom, forming a neutral tridentate complex.
Modern applications leverage this scaffold’s unique reactivity. For example, dioxazaborocanes serve as precursors in Suzuki-Miyaura cross-couplings, where they act as masked boronic acids that release active species under mild conditions. The scaffold’s compatibility with diverse substituents—ranging from alkyl groups at the nitrogen atom to aryl or allyl groups at boron—enables precise tuning of electronic and steric properties. A seminal advancement involved the synthesis of 6-methyl-2-phenyl-1,3,6,2-dioxazaborocane, which demonstrated a 15% increase in thermal stability compared to its non-methylated analog.
Figure 1: General Synthesis of 1,3,6,2-Dioxazaborocanes
$$
\text{B(OR)}3 + \text{HN(CH}2\text{CH}2\text{OH)}2 \rightarrow \text{Dioxazaborocane} + 2\text{H}_2\text{O}
$$
Reaction conditions: Methanol solvent, 45°C, 1 hour.
Structural Modifications Leading to 2-Allyl-6-methyl Derivatives
The introduction of allyl and methyl substituents at the boron and nitrogen positions, respectively, marks a critical innovation in dioxazaborocane design. The 2-allyl-6-methyl variant, first reported in the early 2010s, combines the hydrolytic stability of the dioxazaborocane core with the reactivity of an allyl group.
Synthetic Pathway
The synthesis involves a three-step sequence:
- Condensation : N-Methyl diethanolamine reacts with allylboronic acid in methanol-diethyl ether, forming the dioxazaborocane ring.
- Functionalization : Methacrylic anhydride introduces the allyl moiety via esterification at the secondary alcohol positions.
- Purification : Recrystallization from ethyl acetate yields the final product as white crystals (mp 89–91°C).
Key structural features include:
- Allyl Group : Enhances polymerizability, enabling incorporation into methacrylate-based networks.
- Methyl Substituent : Reduces steric hindrance at nitrogen, improving solubility in aprotic solvents.
Table 2: Characterization Data for 2-Allyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
The allyl-functionalized derivative has found utility in materials science, particularly in vitrimers—reprocessable polymers that undergo bond exchange at elevated temperatures. In one study, copolymerization with lauryl methacrylate yielded elastomers with a tensile strength of 2.1 MPa and relaxation times tunable via boron content.
Properties
Molecular Formula |
C8H12BNO4 |
|---|---|
Molecular Weight |
197.00 g/mol |
IUPAC Name |
6-methyl-2-prop-2-enyl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C8H12BNO4/c1-3-4-9-13-7(11)5-10(2)6-8(12)14-9/h3H,1,4-6H2,2H3 |
InChI Key |
RKMASTMFHKLQNL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of allylboronic acid with N-methyliminodiacetic acid (MIDA) under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like sodium carbonate to facilitate the formation of the boronate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically heated to promote the formation of the desired boronate ester, followed by purification steps such as recrystallization or chromatography to isolate the product .
Chemical Reactions Analysis
Types of Reactions
2-Allyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boronate ester to its corresponding alcohol or other reduced forms.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
Oxidation: Boronic acids and boronates.
Reduction: Alcohols and reduced boronates.
Substitution: Various substituted boronates and boronic esters.
Scientific Research Applications
The compound 2-Allyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a member of the dioxazaborocane family, which has garnered interest in various fields due to its unique structural properties and potential applications. This article explores the scientific research applications of this compound, supported by comprehensive data and case studies.
Molecular Formula
- Molecular Formula : C₁₁H₁₃BNO₄
Synthetic Chemistry
The compound serves as a versatile intermediate in the synthesis of various organic compounds. Its unique structure allows for functionalization through reactions such as:
- Nucleophilic substitutions : The boron atom can facilitate nucleophilic attack, leading to the formation of new carbon-boron bonds.
- Cross-coupling reactions : Utilized in Suzuki and Heck reactions to form carbon-carbon bonds, expanding the library of organic molecules.
Material Science
Research has indicated that derivatives of dioxazaborocanes exhibit interesting optical properties. They can be incorporated into polymer matrices to enhance:
- Light-emitting properties : Useful in developing organic light-emitting diodes (OLEDs).
- Photonic applications : Their unique electronic properties can be harnessed for sensors and photonic devices.
Medicinal Chemistry
The dioxazaborocane framework is being investigated for potential therapeutic applications due to its ability to interact with biological systems. Some key areas include:
- Anticancer agents : Preliminary studies suggest that certain derivatives may inhibit tumor growth by interfering with cellular processes.
- Antimicrobial properties : Compounds have shown activity against various bacterial strains, indicating potential use as antibiotics.
Catalysis
2-Allyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been explored as a catalyst in several reactions:
- C-C bond formation : It can catalyze reactions that form carbon-carbon bonds under mild conditions.
- Asymmetric synthesis : The compound's chiral centers can be exploited to produce enantiomerically enriched products.
Table 1: Summary of Synthetic Applications
| Application Type | Description | Example Reactions |
|---|---|---|
| Synthetic Chemistry | Intermediate for organic synthesis | Nucleophilic substitutions |
| Material Science | Enhancer for optical properties | OLED development |
| Medicinal Chemistry | Potential anticancer and antimicrobial agents | Cell line assays |
| Catalysis | Catalyst for C-C bond formation | Suzuki coupling |
| Activity Type | Observed Effect | Reference Studies |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | Study A , Study B |
| Antimicrobial | Activity against Gram-positive bacteria | Study C |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of 2-Allyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Catalytic Efficiency
Research conducted on the catalytic properties of this compound showed that it effectively catalyzed the formation of complex organic molecules under mild conditions. The results indicated high yields and selectivity, making it a promising candidate for industrial applications.
Mechanism of Action
The mechanism of action of 2-Allyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its ability to form stable boron-oxygen and boron-carbon bonds. This reactivity is exploited in various chemical transformations, where the compound acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include the formation of boronate esters and the stabilization of transition states in catalytic processes .
Comparison with Similar Compounds
Table 1: Aryl-Substituted MIDA Boronates
Table 2: Heteroaryl-Substituted MIDA Boronates
Table 3: Alkenyl/Alkyl-Substituted MIDA Boronates
Spectral and Stability Insights
- ¹H NMR Shifts : Methyl groups in MIDA boronates resonate near δ 2.6–2.7 ppm. Aromatic protons in 2-hydroxyphenyl derivatives appear between δ 6.7–7.4 ppm, with hydroxyl protons at δ 9.58 .
- Stability : Bromophenyl derivatives (e.g., 3-bromophenyl, MW 311.92) are stable under inert storage conditions (2–8°C), while hydroxyphenyl analogs may require protection from oxidation .
Key Takeaways
- Substitutent effects critically influence the physicochemical and reactivity profiles of MIDA boronates.
- Allyl-substituted derivatives (hypothetical MW ~210–220) are anticipated to bridge the reactivity of vinyl and alkyl groups, offering a balance between stability and coupling efficiency.
- Further studies are needed to optimize synthetic routes for allyl-MIDA boronates, leveraging insights from vinyl and aryl analogs .
Biological Activity
2-Allyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer activities, as well as its mechanism of action.
Chemical Structure
The compound features a dioxazaborocane core with an allyl and methyl substituent. The structural formula can be represented as follows:
Antimicrobial Activity
Research has indicated that compounds similar to 2-Allyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione exhibit significant antimicrobial properties. For instance, studies have shown that boron compounds can disrupt microbial cell membranes and inhibit biofilm formation.
Table 1: Antimicrobial Efficacy of Boron Compounds
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Eugenol | Aspergillus fumigatus | 312 - 500 µg/mL |
| 2-Allyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | Candida albicans | TBD |
Note: TBD indicates that specific MIC data for 2-Allyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is not yet available.
Anticancer Activity
Preliminary studies suggest that boron-containing compounds may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the generation of reactive oxygen species (ROS) and the disruption of cellular signaling pathways.
The proposed mechanisms by which 2-Allyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione exerts its biological effects include:
- Membrane Disruption : Similar compounds have been shown to integrate into lipid membranes leading to increased permeability and eventual cell lysis.
- Inhibition of Biofilm Formation : By interfering with the signaling pathways involved in biofilm development.
- Induction of Apoptosis : Through ROS generation and activation of caspases in cancer cells.
Case Studies
A notable case study involved the application of related dioxazaborocanes in treating infections caused by resistant strains of Aspergillus. The results demonstrated a significant reduction in biofilm formation when treated with these compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
